

# Spiro-MeOTAD: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: Spiro-MeOTAD

Cat. No.: B030088

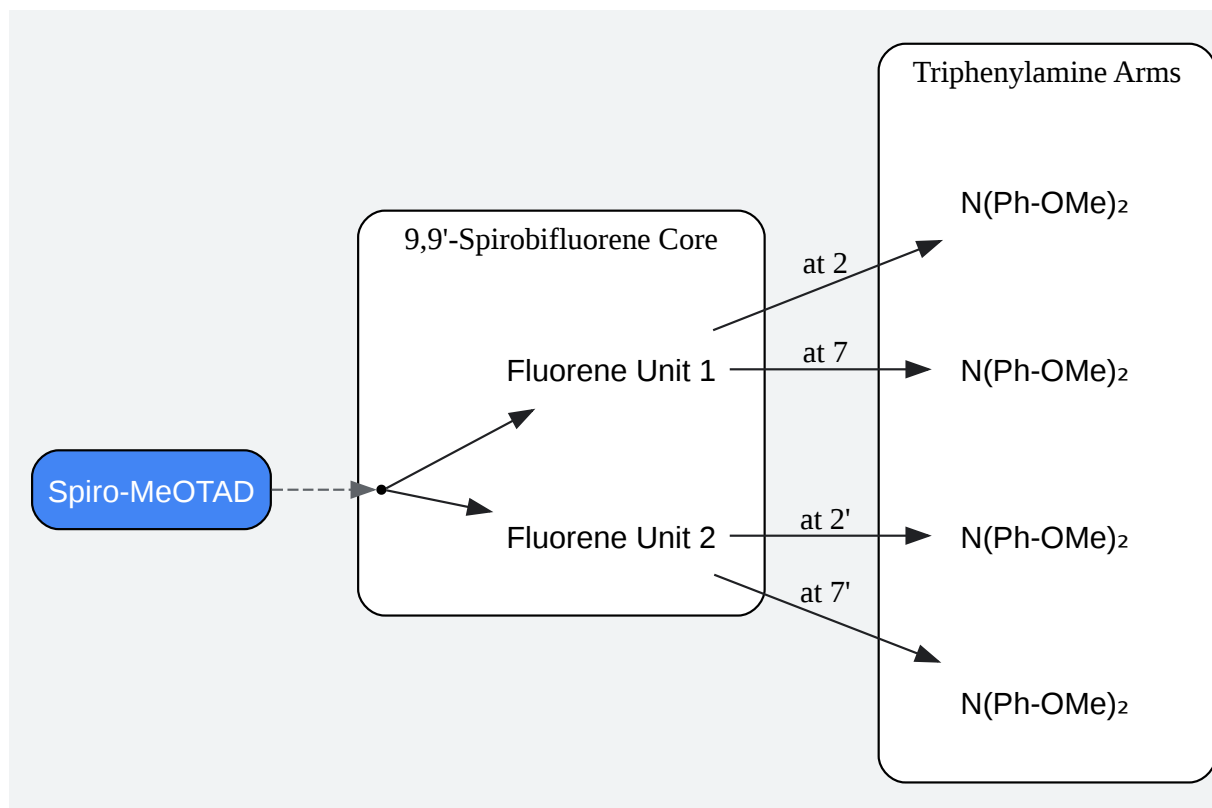
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An in-depth exploration of the chemical structure, properties, and applications of 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (**Spiro-MeOTAD**), a cornerstone hole-transporting material in the field of optoelectronics.

**Spiro-MeOTAD** has emerged as a critical component in the advancement of high-performance perovskite solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices. Its unique spirobifluorene core functionalized with four methoxy-substituted triphenylamine arms provides a combination of excellent thermal stability, morphological integrity, and efficient hole-transporting capabilities. This technical guide offers a detailed overview of its fundamental chemical structure, key physical and electronic properties, established experimental protocols, and its functional role in device architectures.

## Chemical Structure and Identification

**Spiro-MeOTAD**, with the IUPAC name N2,N2,N2',N2',N7,N7,N7',N7'-octakis(4-methoxyphenyl)-9,9'-spirobi[9H-fluorene]-2,2',7,7'-tetramine, is a complex organic molecule with the chemical formula  $C_{81}H_{68}N_4O_8$ .<sup>[1]</sup> Its defining feature is the central spiro carbon atom, which connects two fluorene units perpendicularly. This rigid, three-dimensional structure is crucial for preventing crystallization and promoting the formation of stable amorphous films, a desirable characteristic for thin-film electronic devices.<sup>[2]</sup>



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A simplified representation of the **Spiro-MeOTAD** molecular structure.

## Physicochemical and Electronic Properties

The performance of **Spiro-MeOTAD** as a hole-transporting material is dictated by a combination of its physical and electronic properties. A summary of these key parameters is provided in the tables below.

Table 1: General and Physical Properties of **Spiro-MeOTAD**

| Property                                    | Value                                                         | References            |
|---------------------------------------------|---------------------------------------------------------------|-----------------------|
| CAS Number                                  | 207739-72-8                                                   | [1][2][3][4][5][6][7] |
| Molecular Formula                           | C <sub>81</sub> H <sub>68</sub> N <sub>4</sub> O <sub>8</sub> | [1][3][8]             |
| Molecular Weight                            | 1225.43 g/mol                                                 | [2][3][5][8]          |
| Appearance                                  | White to pale yellow powder                                   | [5]                   |
| Melting Point                               | 234-248 °C                                                    | [3][8]                |
| Glass Transition Temperature (Tg)           | ~121-126 °C                                                   | [9]                   |
| Thermal Decomposition (TGA, 5% weight loss) | >360 °C                                                       | [5]                   |

Table 2: Electronic and Optical Properties of **Spiro-MeOTAD**

| Property                                                                 | Value                                                                              | References |
|--------------------------------------------------------------------------|------------------------------------------------------------------------------------|------------|
| Highest Occupied Molecular Orbital (HOMO)                                | -5.0 to -5.1 eV                                                                    | [4]        |
| Lowest Unoccupied Molecular Orbital (LUMO)                               | -2.05 to -2.1 eV                                                                   | [4]        |
| Absorption Maxima (λ <sub>max</sub> ) in CH <sub>2</sub> Cl <sub>2</sub> | 306, 385 nm                                                                        | [5]        |
| Fluorescence Emission (λ <sub>em</sub> ) in Dichloromethane              | 429 nm                                                                             | [8]        |
| Hole Mobility                                                            | ~2 x 10 <sup>-4</sup> cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup><br>(undoped) |            |

Table 3: Solubility of **Spiro-MeOTAD**

| Solvent                 | Solubility        | References |
|-------------------------|-------------------|------------|
| Chlorobenzene           | Soluble           | [1]        |
| Toluene                 | Soluble           | [1]        |
| Dimethylformamide (DMF) | 10 mg/ml          | [1][10]    |
| Chloroform              | Slightly Soluble  | [1]        |
| Aqueous Solutions       | Sparingly Soluble | [1][10]    |

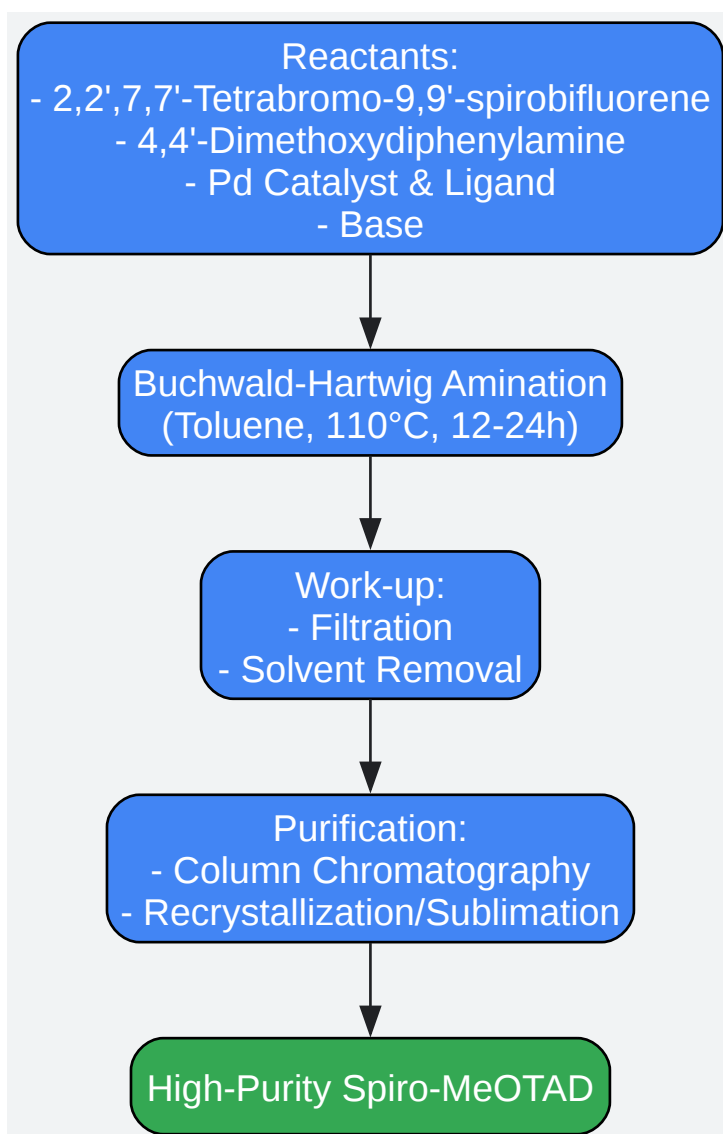
## Experimental Protocols

### Synthesis and Purification

The most common laboratory-scale synthesis of **Spiro-MeOTAD** involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This procedure typically couples 2,2',7,7'-tetrabromo-9,9'-spirobifluorene with 4,4'-dimethoxydiphenylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

#### Synthesis Protocol:

- **Reactant Preparation:** In a nitrogen-filled glovebox or Schlenk line, combine 2,2',7,7'-tetrabromo-9,9'-spirobifluorene, 4,4'-dimethoxydiphenylamine, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and tri-tert-butylphosphine.
- **Reaction:** Add anhydrous toluene to the mixture and heat the reaction to 110 °C for 12-24 hours.
- **Work-up:** After cooling, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography using a suitable solvent system (e.g., heptane/ethyl acetate) followed by recrystallization or sublimation to yield high-purity **Spiro-MeOTAD**.



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A typical workflow for the synthesis and purification of **Spiro-MeOTAD**.

## Thin-Film Deposition

For its application in optoelectronic devices, **Spiro-MeOTAD** is typically deposited as a thin film from solution via spin-coating. The quality of this film is critical for device performance.

Spin-Coating Protocol for Perovskite Solar Cells:

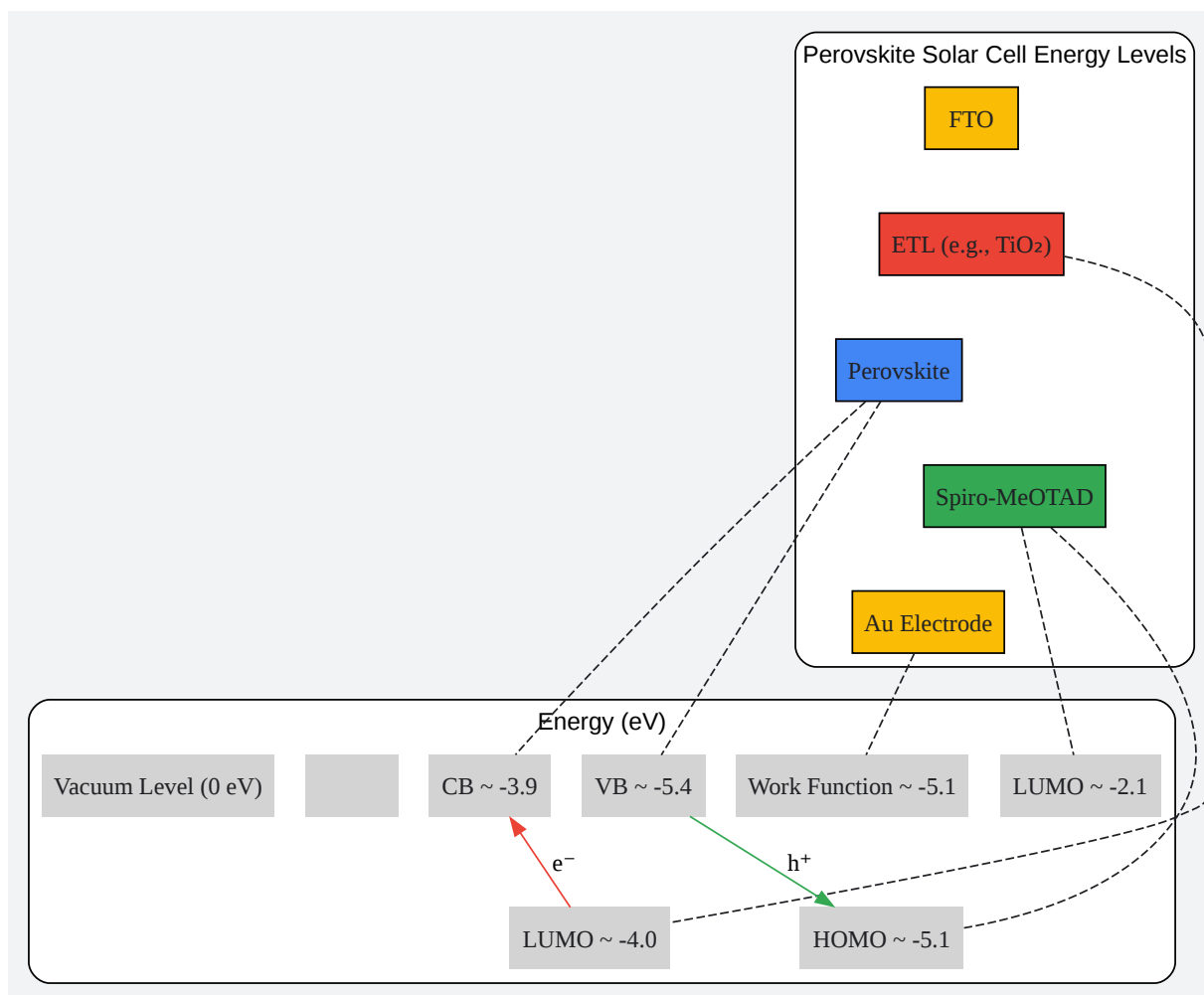
- **Solution Preparation:** Prepare a solution of **Spiro-MeOTAD** in chlorobenzene. To enhance conductivity, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-

butylpyridine (tBP) are commonly included. A typical concentration is around 70-90 mg/mL of **Spiro-MeOTAD**.

- Deposition: Dispense the **Spiro-MeOTAD** solution onto the substrate (e.g., a perovskite-coated substrate).
- Spinning: Spin the substrate at a specific speed (e.g., 3000-4000 rpm) for a set duration (e.g., 30 seconds) to achieve the desired film thickness.
- Oxidation: The film is often left to oxidize in ambient air overnight. This process, facilitated by the additives, increases the hole conductivity of the **Spiro-MeOTAD** layer.

## Role in Perovskite Solar Cells: Energy Level Alignment

In the architecture of a typical n-i-p perovskite solar cell, **Spiro-MeOTAD** functions as the hole transport layer (HTL). Its primary role is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the top electrode (typically gold). This process is governed by the relative energy levels of the materials. The HOMO level of **Spiro-MeOTAD** is well-aligned with the valence band of the perovskite, facilitating efficient hole transfer.



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Energy level alignment in a typical n-i-p perovskite solar cell.

## Conclusion

**Spiro-MeOTAD** remains a benchmark hole-transporting material in the field of organic and hybrid optoelectronics due to its unique combination of structural, electronic, and morphological properties. This guide provides a foundational understanding for researchers and professionals working with this pivotal molecule. Further research into novel derivatives and doping strategies continues to push the boundaries of device efficiency and stability, underscoring the enduring importance of **Spiro-MeOTAD** in the development of next-generation electronic devices.

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## References

- 1. xray.greyb.com [xray.greyb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. smeng.ucsd.edu [smeng.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. smeng.ucsd.edu [smeng.ucsd.edu]
- 9. nanoGe - NIPHO20 - Vacuum sublimation of Dopant-Free Crystalline Spiro-OMeTAD films to enhance the Stability of Perovskite Solar Cells [nanoge.org]
- 10. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
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